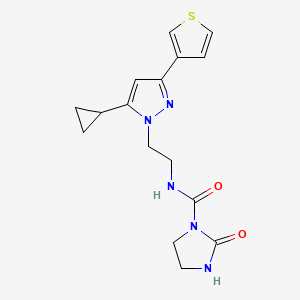![molecular formula C13H17N3O4 B3007196 6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid CAS No. 2173996-49-9](/img/structure/B3007196.png)
6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Interactions and Derivative Formation
- The interaction of similar compounds with methyl- and tert-butylglycinate has been studied, leading to derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These reactions are significant for synthesizing potential biologically active compounds (Zinchenko, Muzychka, Biletskiy & Smolii, 2018).
Synthesis of Pyrrolopyrimidines and Imidazoles
- A one-step synthesis method has been reported for creating compounds like 8-t-butoxycarbonyl-6,7-dimethyl-2-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine, highlighting the versatility and chemical reactivity of these structures (Ross, Vishwakarma & Sowell, 1987).
Antifolate Synthesis and Antitumor Activities
- Novel antifolates characterized by a pyrrolo[2,3-d]pyrimidine ring have been synthesized, showing significant growth-inhibitory effects against various cancer cell lines. This highlights the potential of these compounds in cancer therapy (Miwa, Hitaka, Akimoto & Nomura, 1991).
Synthesis of Methyl Esters of Pyrrolopyrimidine-6-Carboxylic Acids
- Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids have been synthesized, leading to derivatives of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids with fungicidal properties (Тумкявичюс, Урбонас & Вайнилавичюс, 2013).
Bioconjugates for Biosensing and Biomedical Applications
- Functionalized ruthenium(II) polypyridyl complexes have been synthesized for use in biosensing and biomedical applications. These complexes can be coupled with carriers like peptide nucleic acids, demonstrating the adaptability of pyrrolopyrimidines in bioconjugate technology (Bischof et al., 2013).
Novel Antifolates with Cyclopenta[d]pyrimidine Ring
- Synthesis of novel antifolates with a 6-5 fused ring system, including a cyclopenta[d]pyrimidine ring, has been achieved. These compounds exhibit potent inhibition of dihydrofolate reductase and cell growth, suggesting their utility in cancer treatment (Kotake et al., 1994).
Synthesis of Amino Acid Derivatives for Anticancer Agents
- A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in anticancer drug design (Kumar et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids .
Biochemical Pathways
Compounds with similar structures have been found to inhibit certain biochemical pathways . More research is needed to determine the exact biochemical pathways this compound affects.
Result of Action
Compounds with similar structures have shown pronounced pharmacological action . More research is needed to determine the exact effects of this compound.
Propiedades
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-7-14-5-8-9(15-7)6-16(10(8)11(17)18)12(19)20-13(2,3)4/h5,10H,6H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBATIHPBKJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(N(CC2=N1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)


![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)



![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

